3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one
Overview
Description
PRLX-93936 is an analog of erastin that has antitumor activity. It inhibits the hypoxia-inducible factor 1 (HIF-1) signaling pathway under hypoxic conditions (IC50 = 0.09 μM in a cell-based reporter assay). PRLX-93936 (1 μM) also inhibits hypoxia-induced increases in HIF-1α expression in ME-180 cervical cancer cells. It inhibits the growth of HT-1080 fibrosarcoma, OVCAR-5 ovarian cancer, BJELR tumorigenic primary fibroblast, and PANC-1 pancreatic cancer cells with IC50 values of less than 100 nM. PRLX-93936 inhibits tumor growth in PANC-1 and HT-1080 xenograft models when administered at a dose of 50 mg/kg and induces tumor regression when administered at a dose of 100 mg/kg.
PRLX 93936 is a structural analogue of erastin with potential antineoplastic activity. Erastin analogue PRLX 93936 appears to inhibit mitochondrial outer membrane protein VDACs (voltage-dependent anion channels) 2 and 3, resulting in an oxidative, non-apoptotic cell death. Erastin analogue PRLX 93936 exhibits greater lethality in cell lines harboring mutations in the GTPase protein oncogenes HRAS and KRAS or the serine-threonine protein kinase oncogene BRAF than in non-tumorigenic cell lines. VDACs 2 and 3 are up-regulated in a wide variety of tumor cell lines.
Scientific Research Applications
Corrosion Inhibition
Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in HCl solutions. These compounds, including similar structural analogs to "3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one," demonstrated high corrosion inhibition efficiencies, attributed to their adsorption on the steel surface, forming a protective film. This inhibitory action is supported by a combination of weight loss tests, electrochemical techniques, surface analytical techniques, and computational studies (Chen et al., 2021).
Pharmacological Activity
Quinazoline derivatives have been explored for their pharmacological activities, including as α1-adrenoceptor antagonists. Such compounds have shown potential in treating hypertension and related cardiovascular conditions by inhibiting α1-adrenoceptors, leading to vasodilation and reduced blood pressure (Yen et al., 1996). Another study highlighted the antihypertensive action and blockade of α1-adrenoceptors by a quinazoline derivative, showcasing its suitability for chronic treatment of hypertension (Tsai et al., 2001).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their insecticidal efficacy. These compounds exhibit significant potential against various insect pests, indicating their utility in agricultural pest management (El-Shahawi et al., 2016).
Antimicrobial and Antihypertensive Agents
Synthetic efforts have led to the development of quinazoline derivatives with potential as antimicrobial and antihypertensive agents. For example, piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, showing efficacy in lowering blood pressure in animal models (Takai et al., 1986). Similarly, s-Triazine-based thiazolidinones, incorporating quinazoline units, were synthesized and showed promising antimicrobial activities (Patel et al., 2012).
Antitumor Activity
Quinazoline derivatives containing piperazine moieties have been designed and synthesized as antitumor agents. These compounds exhibit potent antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Li et al., 2020).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOSMGNXYUDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4(3h)-one | |
CAS RN |
903499-49-0 | |
Record name | PRLX-93936 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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